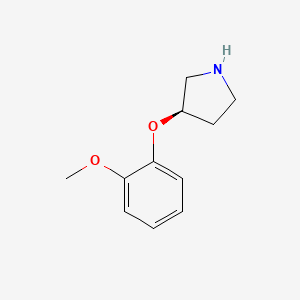

(R)-3-(2-Methoxyphenoxy)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

900572-40-9 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(3R)-3-(2-methoxyphenoxy)pyrrolidine |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3/t9-/m1/s1 |

InChI Key |

RLANOFAQNVDAQD-SECBINFHSA-N |

Isomeric SMILES |

COC1=CC=CC=C1O[C@@H]2CCNC2 |

Canonical SMILES |

COC1=CC=CC=C1OC2CCNC2 |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Synthesis of R 3 2 Methoxyphenoxy Pyrrolidine

Overview of Synthetic Routes to (R)-3-(2-Methoxyphenoxy)pyrrolidine

The synthesis of this compound is generally accomplished through two main strategic approaches. The first involves the initial construction of the pyrrolidine (B122466) ring, followed by the introduction of the 2-methoxyphenoxy substituent. The second, and more common, approach begins with a pre-functionalized, often commercially available, chiral pyrrolidine precursor, onto which the aryloxy group is introduced, typically via a nucleophilic substitution reaction. The choice of strategy is often dictated by the availability of starting materials and the desired scale of the synthesis.

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution is a cornerstone for the synthesis of this compound, providing a direct method for forming the key carbon-oxygen ether linkage. thermofisher.cn This approach typically starts with a chiral precursor, such as (R)-3-hydroxypyrrolidine, which possesses the necessary stereocenter.

A prominent example of this strategy is the Mitsunobu reaction. In this reaction, (R)-3-hydroxypyrrolidine, often with its nitrogen atom protected (e.g., with a Boc group), is treated with 2-methoxyphenol in the presence of a phosphine (B1218219) reagent, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). dtu.dk The reaction proceeds with a clean inversion of stereochemistry at the hydroxyl-bearing carbon, meaning that to obtain the (R)-product, one must start with an (S)-3-hydroxypyrrolidine precursor. Conversely, starting with (R)-3-hydroxypyrrolidine would yield the (S)-enantiomer.

Another potential, though less common, pathway is through nucleophilic aromatic substitution (SNAr). This would involve the pyrrolidine nitrogen acting as a nucleophile, attacking an activated 2-methoxyphenyl derivative. However, for the synthesis of the target compound, direct O-arylation of a hydroxypyrrolidine precursor is more frequently employed. nih.gov

Table 1: Illustrative Nucleophilic Substitution Conditions This table presents a generalized example of a Mitsunobu reaction for the synthesis of aryloxy pyrrolidines.

| Reactant A | Reactant B | Reagents | Solvent | Product | Yield |

|---|

Strategies for Constructing the Pyrrolidine Core

Key strategies for forming the pyrrolidine ring include:

[3+2] Cycloaddition Reactions : This is a powerful method for creating the five-membered ring in a controlled manner. nih.gov The reaction typically involves an azomethine ylide, which acts as the three-atom component, reacting with an alkene as the two-atom component. nih.gov The stereochemistry of the resulting pyrrolidine can be influenced by the nature of the reactants and the reaction conditions.

Intramolecular Cyclization : Pyrrolidines can be formed by the cyclization of linear precursors containing a nitrogen atom and a suitable leaving group separated by a four-carbon chain. For instance, the intramolecular cyclization of 1,4-amino alcohols can be promoted under acidic or basic conditions. mdpi.com

Ring Contraction of Pyridines : More novel approaches include the photochemical ring contraction of pyridines with silylborane, which can produce pyrrolidine derivatives through a vinylazomethine ylide intermediate. nih.gov

Reductive Amination : The condensation of a 1,4-dicarbonyl compound with a primary amine, followed by reduction, is a classic method for pyrrolidine synthesis. mdpi.com

These methods typically produce racemic or achiral pyrrolidines that would require subsequent resolution or be adapted into an asymmetric variant to be useful for the synthesis of the target enantiopure compound.

Enantioselective Synthesis Strategies

Achieving the desired (R)-configuration with high enantiomeric purity is critical. This is accomplished through several asymmetric strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalytic methods.

Chiral Catalyst Applications in Asymmetric Synthesis of this compound

Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. In this context, a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomerically enriched product.

Metal-Based Catalysis : Chiral metal complexes are widely used to catalyze asymmetric reactions. For instance, a chiral N,N′-dioxide/Nickel(II) complex has been successfully used in the catalytic asymmetric conjugate addition of vinyl azides to generate chiral pyrroline (B1223166) spirooxindoles, demonstrating the power of this approach to form chiral nitrogen-containing rings. nih.gov Similarly, chiral iridium diphosphine complexes can catalyze enantioselective intramolecular reactions to yield chiral bicyclic structures containing a pyrrolidine ring. organic-chemistry.org While not directly applied to the target molecule, these methods could be adapted to produce a chiral pyrrolidine intermediate, such as (R)-3-hydroxypyrrolidine, which could then be converted to the final product.

Organocatalysis : Chiral organic molecules can also act as catalysts. Proline and its derivatives are famous examples of organocatalysts used in asymmetric synthesis. mdpi.com More complex chiral phosphoric acids have been used in an asymmetric 'clip-cycle' synthesis, where an enantioselective intramolecular aza-Michael cyclization forms substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk Furthermore, Brønsted acid-catalyzed intramolecular hydroamination has been shown to produce pyrrolidines with quaternary stereocentres in high yield and enantioselectivity. chemrxiv.org

Table 2: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis This table shows examples of catalytic systems used to generate chiral pyrrolidine scaffolds.

| Reaction Type | Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Conjugate Addition/Rearrangement | Chiral N,N′-dioxide/Ni(BF₄)₂ | Vinyl azides & Alkenyloxindoles | Spiropyrroline Derivatives | Up to 98% |

Chiral Auxiliary-Mediated Syntheses

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. rsc.org

In the context of synthesizing this compound, this strategy would involve attaching a chiral auxiliary to an achiral pyrrolidine or a precursor molecule. For example, Evans oxazolidinones are well-known chiral auxiliaries that can be used to direct stereoselective alkylation reactions. harvard.edu An N-acyl oxazolidinone derived from an amino acid could be used to control the formation of a stereocenter on a pyrrolidine precursor. Another widely used auxiliary is Oppolzer's sultam, which is derived from camphor (B46023) and is effective in controlling the stereochemistry of various transformations, including cycloadditions and alkylations. rsc.orgharvard.edu

The general process involves:

Attaching the chiral auxiliary to a suitable achiral starting material.

Performing the key stereocenter-forming reaction (e.g., alkylation, addition), where the auxiliary blocks one face of the molecule, forcing the reagent to attack from the other, less hindered face.

Removing the auxiliary to reveal the enantiomerically enriched product.

This method is robust and reliable, although it is less atom-economical than catalytic approaches due to the use of stoichiometric amounts of the auxiliary. rsc.org

Biocatalytic Pathways for Stereospecific Production

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. This approach is increasingly recognized as a powerful tool for green chemistry and the synthesis of enantiopure pharmaceuticals.

For the production of this compound, several biocatalytic strategies could be envisioned:

Kinetic Resolution : A racemic mixture of a precursor, such as N-Boc-3-hydroxypyrrolidine, could be subjected to an enzyme like a lipase. The enzyme would selectively acylate one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer unreacted. The acylated and unreacted alcohols can then be easily separated.

Asymmetric Synthesis : An enzyme could be used to directly create the chiral center. For example, a prochiral ketone could be asymmetrically reduced by a ketoreductase to form (R)-3-hydroxypyrrolidine.

Oxidative Coupling : Laccase enzymes have been shown to catalyze the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones through the oxidation of catechols and subsequent addition reactions. nih.gov This demonstrates the potential of oxidoreductases to construct complex chiral pyrrolidine systems. nih.gov

The mild reaction conditions and exceptional selectivity make biocatalysis a highly attractive, albeit specialized, route for producing the target compound with high optical purity. nih.gov

Advanced Synthetic Techniques and Yield Optimization Research

The enantioselective synthesis of this compound is typically achieved through nucleophilic substitution, a cornerstone of which is the Williamson ether synthesis. An established route involves the reaction of a chiral, N-protected (R)-3-hydroxypyrrolidine derivative with 2-methoxyphenol. To achieve high enantiopurity and yield, the hydroxyl group is first converted into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate).

A key synthetic precursor is (R)-3-methanesulfonyl-1-Boc-pyrrolidine, which can be reacted with sodium 2-methoxyphenolate (the sodium salt of 2-methoxyphenol). researchgate.netresearchgate.net The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the carbon bearing the mesylate group, leading to an inversion of stereochemistry if the starting material were of the opposite configuration, or retention if starting from a suitably configured precursor designed for displacement. Starting with an optically pure pyrrolidine derivative is paramount for producing the desired (R)-enantiomer. researchgate.netresearchgate.net

Research into optimizing the yield of such Williamson ether syntheses has explored several advanced techniques applicable to this transformation. These strategies primarily focus on enhancing reaction rates and minimizing side reactions, such as the elimination of the leaving group which forms an undesired 3-pyrroline (B95000) byproduct. researchgate.netresearchgate.net

Advanced Techniques for Yield Optimization:

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, like tetrabutylammonium (B224687) bromide (TBAB), can significantly improve yields in reactions between a phenol (B47542) and an alkylating agent. researchgate.net PTC facilitates the transfer of the phenoxide from a solid or aqueous phase to the organic phase containing the pyrrolidine derivative, accelerating the reaction. researchgate.net

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to reduce reaction times from hours to minutes and improve yields. researchgate.netnumberanalytics.com For the O-alkylation of phenols, microwave activation under solvent-free, solid-liquid PTC conditions has been shown to produce excellent yields, often between 65% and 96%. researchgate.net

Optimization of Base and Solvent: The choice of base and solvent is critical. While strong bases like sodium hydride (NaH) are effective for deprotonating the phenol, they can also promote elimination. researchgate.netmasterorganicchemistry.com A mixed base system, such as NaOH/K2CO3, has been found to be highly effective, particularly in PTC-mediated reactions. researchgate.net Polar aprotic solvents like DMSO or THF are commonly used to dissolve the reactants and facilitate the SN2 pathway. masterorganicchemistry.com

Catalytic Additives: In some cases, the addition of iodide salts can enhance the reaction rate. The iodide can displace the primary leaving group (e.g., chloride or mesylate) in situ to form a more reactive alkyl iodide intermediate. researchgate.net

A comparative table of reaction conditions highlights the impact of these advanced techniques on yield.

| Technique | Catalyst/Conditions | Typical Yield | Reaction Time | Reference |

| Conventional Heating | NaH in THF/DMSO | Moderate | Hours | masterorganicchemistry.com |

| Phase-Transfer Catalysis | TBAB, NaOH/K2CO3 | Good to Excellent | Hours | researchgate.net |

| Microwave Irradiation | PTC, Solvent-Free | 65-96% | Minutes | researchgate.net |

| Catalytic Additive | Addition of Iodide Salt | Improved | Variable | researchgate.net |

This table presents generalized data for analogous Williamson ether syntheses to illustrate the impact of different techniques.

Purification and Stereochemical Characterization Methodologies in Synthesis Research

Following the synthesis, rigorous purification and characterization are essential to isolate the target compound and verify its stereochemical purity.

Purification Methodologies:

A common challenge in the synthesis of 3-aryloxy-pyrrolidines is the formation of elimination byproducts. researchgate.netresearchgate.net A convenient method for their removal involves the deprotection of the N-Boc group, followed by an aqueous wash. The basic pyrroline byproduct can be separated from the desired product through careful pH adjustment and aqueous partitioning. researchgate.netresearchgate.net

For final purification, silica gel flash column chromatography is a standard and effective technique. nih.govnih.govdtu.dkbeilstein-journals.org The choice of eluent system (e.g., ethyl acetate/hexanes) is optimized to achieve clear separation of the product from any remaining starting materials or byproducts. nih.gov In cases where the product is a crystalline solid, recrystallization can be an excellent method for achieving high purity. sci-hub.se

Stereochemical Characterization:

Confirming the absolute stereochemistry and enantiomeric excess (e.e.) of this compound is of utmost importance. A combination of analytical techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess of a chiral compound. The sample is passed through a chiral stationary phase, which causes the (R) and (S) enantiomers to separate and elute at different times. sci-hub.se

Polarimetry: This technique measures the rotation of plane-polarized light by the chiral molecule. The specific rotation, [α]D, is a characteristic physical property of a pure enantiomer and provides confirmation of its optical activity. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR confirm the compound's structural connectivity, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can help determine the relative stereochemistry in more complex diastereomeric molecules. nih.gov Furthermore, the coupling constants (J-values) between protons can provide valuable information about the conformation of the pyrrolidine ring.

X-ray Crystallography: When a suitable single crystal of the compound or a derivative can be obtained, X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry of the molecule.

Computational Analysis: Quantum-chemical methods like Density Functional Theory (DFT) are increasingly used to analyze the conformational stability of different stereoisomers, providing a theoretical basis to support experimental findings. beilstein-journals.org

The combination of these purification and analytical methods ensures that the synthesized this compound is of high chemical and stereochemical purity, suitable for its intended applications in research and development.

Preclinical Pharmacological Investigations of R 3 2 Methoxyphenoxy Pyrrolidine

In Vitro Pharmacological Profiling

In vitro (Latin for "in the glass") studies are performed in a controlled environment outside of a living organism, such as a test tube or petri dish. These assays are fundamental for understanding a compound's mechanism of action at the molecular and cellular levels.

Functional Assays for Agonist/Antagonist Activity

Functional assays are essential tools for determining how a compound interacts with a specific biological target, typically a receptor. thno.orgnih.gov These experiments can classify a compound as:

Agonist: A substance that binds to and activates a receptor, mimicking the effect of a natural ligand.

Antagonist: A substance that binds to a receptor but does not activate it, thereby blocking the action of an agonist.

Partial Agonist: A substance that binds to and activates a receptor but produces a weaker response than a full agonist.

Inverse Agonist: A substance that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist.

These assays measure the functional response of a cell or tissue upon exposure to the compound, providing crucial data on its potency and efficacy. nih.gov

Cell-Based Assays for Biological Response

Cell-based assays are used to observe the effects of a compound on whole, living cells. rsc.org These can range from measuring cell viability and proliferation to more complex assessments of cellular pathways. mdpi.com For instance, after a compound binds to a receptor, researchers might measure changes in intracellular signaling molecules known as second messengers (e.g., cyclic AMP) or assess alterations in gene expression. rsc.org These assays help to confirm that the molecular interactions observed in functional assays translate into a tangible biological response within a cellular system.

Enzyme Inhibition/Activation Kinetics

Many drugs exert their effects by modulating the activity of enzymes. Enzyme inhibition and activation assays are performed to determine if a compound can interfere with or enhance an enzyme's function. nih.gov Kinetic studies are conducted to understand the dynamics of this interaction. nih.govwolfram.com Key parameters determined from these studies include:

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. sigmaaldrich.com

Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a stronger binding affinity. sigmaaldrich.com

These kinetic data are vital for comparing the potency of different inhibitors and understanding their mechanism of inhibition (e.g., competitive, non-competitive). nih.govwolfram.com

Preclinical In Vivo Pharmacodynamics and Efficacy Studies

In vivo (Latin for "within the living") studies are conducted in whole, living organisms, most commonly in animal models. nih.gov These studies are crucial for understanding how a compound behaves in a complex biological system and for gathering preliminary evidence of its potential therapeutic effect.

Use of Animal Models for Disease States

To test the potential efficacy of a new drug, researchers use animal models that are designed to mimic human diseases. amsterdamumc.nl For example, to study a potential new anticonvulsant, researchers might use rodent models where seizures are induced either electrically (maximal electroshock test) or chemically (pentylenetetrazole test). researchgate.net The ability of the test compound to prevent or reduce the severity of these seizures provides an early indication of its potential as a therapeutic agent. The choice of animal model is critical and depends on the disease being studied. nih.govamsterdamumc.nl

Dose-Response Relationships in Preclinical Models

A fundamental principle of pharmacology is the relationship between the dose of a drug and the magnitude of its effect. Dose-response studies are performed in animal models to determine the range of doses over which a compound produces its desired effect. unica.it This involves administering different doses of the compound and measuring the corresponding physiological or behavioral outcomes. These studies are essential for identifying the ED50 (Median Effective Dose) , which is the dose that produces the desired effect in 50% of the test population. This information is critical for establishing a potential therapeutic window and for designing future clinical trials. researchgate.net

Duration of Action and Pharmacodynamic Biomarker Analysis

The preclinical assessment of a novel chemical entity involves a thorough characterization of its pharmacokinetic and pharmacodynamic profiles. While specific studies detailing the duration of action for (R)-3-(2-Methoxyphenoxy)pyrrolidine as a standalone compound are not extensively available in public literature, its frequent incorporation into more complex molecules, such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators, allows for an informed discussion on the relevant analytical approaches. The duration of its biological effect would be intrinsically linked to its metabolic stability, receptor occupancy, and the downstream signaling cascades it modulates.

Pharmacodynamic (PD) biomarker analysis is crucial for demonstrating target engagement and understanding the mechanism of action in a preclinical setting. For derivatives of this compound that function as kinase inhibitors, a typical PD biomarker strategy would involve quantifying the phosphorylation status of the kinase's direct or indirect downstream substrates in relevant tissues or cell lines. For instance, if the target is a protein kinase involved in a specific signaling pathway, assays would be developed to measure the reduction in phosphorylation of a key protein in that pathway following administration of the compound.

In cases where analogs act as modulators of metabotropic glutamate (B1630785) receptors (mGluRs), PD biomarkers could include the measurement of second messengers, such as cyclic AMP (cAMP), or assessment of changes in neurotransmitter release. nih.gov Preclinical studies on mGluR modulators often evaluate effects on drug self-administration or relapse behaviors as functional readouts of target engagement in the central nervous system. nih.gov The identification of suitable PD biomarkers is a key step in guiding dose selection and scheduling for further clinical development. u-tokyo.ac.jp

Structure-Activity Relationship (SAR) Studies for this compound Analogs

The pyrrolidine (B122466) ring is a frequently utilized nitrogen heterocycle in drug discovery, and its modification is a key strategy in lead optimization. researchgate.netnih.gov The nitrogen atom, in particular, is a common site for substitution, with a large percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov

Systematic modifications to the pyrrolidine ring of analogs have yielded critical insights into its role in binding and activity. Key areas of exploration include:

Ring Size: Expansion of the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) ring has been shown in multiple studies to be detrimental to binding affinity and biological activity. researchgate.netupenn.edu This suggests that the specific conformation and size of the pyrrolidine scaffold are crucial for optimal interaction with the biological target.

N-Substitution: The pyrrolidine nitrogen provides a key handle for derivatization. In a series of dopamine (B1211576) D2/D3 receptor ligands, small N-alkyl groups on the pyrrolidine were poorly tolerated, but the addition of a longer linker and a secondary pharmacophore at this position improved binding affinities. researchgate.net

Ring Substitution: Placing substituents at various positions on the pyrrolidine ring carbon atoms also significantly impacts activity. Studies on pyrrolidine pentamines showed that modifications at different positions (R1–R5) had varied effects, indicating the potential for optimization at specific locations while other positions were essential for activity. mdpi.com In some kinase inhibitors, the introduction of a hydroxyl group to the pyrrolidine ring was found to enable a key hydrogen bond interaction with the target enzyme. acs.org

| Modification | Observation | Example Context | Reference |

|---|---|---|---|

| Ring expansion (Pyrrolidine → Piperidine) | Detrimental to binding affinity. | Dopamine D2/D3 Receptor Ligands | researchgate.netupenn.edu |

| N-alkylation | Tolerability depends on the size and nature of the alkyl group and linker. | Dopamine D2/D3 Receptor Ligands | researchgate.net |

| C-4 Substitution (e.g., with -OH) | Can introduce key interactions (e.g., H-bonds) and affect ring conformation. | Sphingosine Kinase Inhibitors | acs.org |

| Replacement of Pyrrolidine with Aromatic Ring | Can significantly reduce or abolish activity, highlighting the importance of the 3D scaffold. | FTase Inhibitors | nih.gov |

The methoxyphenoxy group is a critical pharmacophoric element, and its structural features have been extensively studied to optimize activity. Both the phenyl ring itself and the nature and position of its substituents play a significant role in molecular recognition and biological function. ontosight.ai

Positional Isomerism: The location of the methoxy (B1213986) group on the phenyl ring has a profound effect on biological activity. Studies on various compound series consistently demonstrate that changing the methoxy group from the ortho- (2-position), to meta- (3-position), or para- (4-position) can lead to significant variations in potency. mdpi.comresearchgate.net In one study of antiproliferative agents, a 4-methoxy group was found to be optimal compared to hydroxyl or amino substituents at the same position. tudublin.ie The ortho-position in the title compound is therefore a key determinant of its interaction with its biological target.

Substitution Modification: Replacing the methoxy group with other functionalities is a common strategy to probe the electronic and steric requirements of the binding pocket. For example, replacement of a hydroxyl group with a methoxy group can eliminate a hydrogen bond donor capability, which may reduce activity. ontosight.ai Conversely, replacing the methoxy group with a difluoromethoxy group has been shown to increase potency by 2- to 14-fold in a series of PDE4 inhibitors. nih.gov

Phenyl Ring Replacement: The phenyl ring itself can be replaced with other aromatic or heteroaromatic systems to modulate properties. In one series, replacing a phenyl with a thiophene (B33073) ring led to enhanced cytotoxic activity. nih.gov Such bioisosteric replacements can improve potency, selectivity, and pharmacokinetic profiles. acs.org

| Modification on Phenoxy Ring | Observation | Example Context | Reference |

|---|---|---|---|

| Change Methoxy Position (ortho vs. para) | Significant effect on biological properties and target organ uptake. | 18F-labeled Benzyl Triphenylphosphonium Cations | researchgate.net |

| Replace Methoxy with Hydroxyl | Can introduce a hydrogen-bond donor, potentially increasing or decreasing activity depending on the target. | General SAR, Phenolic Compounds | ontosight.aimdpi.com |

| Replace Methoxy with Fluoro | Eliminated inhibitory activity in one study, indicating the importance of the methoxy group's properties. | Sphingosine Kinase Inhibitors | acs.org |

| Replace Methoxy with Difluoromethoxy | Increased potency 2- to 14-fold. | PDE4 Inhibitors | nih.gov |

| Replace Phenyl with Thiophene | Enhanced cytotoxic activity. | Pyrrolidine-based Anticancer Agents | nih.gov |

Stereochemistry is a critical factor influencing the pharmacological properties of chiral drugs, as enantiomers can exhibit different binding affinities, efficacies, and toxicities due to the stereospecific nature of biological receptors. science.govresearchgate.net The title compound is the (R)-enantiomer, and SAR studies on related structures consistently underscore the importance of this specific configuration.

| Compound Series | (R)-Isomer Activity | (S)-Isomer Activity | Conclusion | Reference |

|---|---|---|---|---|

| Pyrrolidine-based SK Inhibitors (RB-041/RB-043) | Active (R-enantiomers were potent) | Much less active | Stereochemistry is crucial for H-bond formation with the target. | acs.org |

| Fenoterol Analogs | (R,R)-isomer was more potent for increasing cardiomyocyte contraction. | (S,R)-isomer was less potent. | Stereochemistry determines the potency of receptor activation. | science.gov |

| Phenoxy-pyrrolidine Analogs | (R)-configuration generally provides higher binding affinity. | (S)-configuration is less active. | The (R)-isomer is preferred for target binding. |

The strategy of bioisosteric replacement is often employed to probe the importance of a specific linker. u-tokyo.ac.jpdrughunter.com This involves replacing the ether oxygen with other atoms or groups to modulate physicochemical properties and explore new interactions with the target. For instance, studies have shown that replacing an ether linkage with an amine linkage can alter potency. rsc.org In a series of kinase inhibitors, compounds with an exocyclic amine (N-H) linker showed higher binding affinity against the p38α kinase than analogous compounds with an exocyclic ether linker, suggesting the N-H group was forming a more favorable interaction. nih.gov In other cases, replacing the ether with a direct carbon-carbon bond or other non-hydrolyzable linkers can be explored to improve metabolic stability. The choice of linker is highly context-dependent, but its modification represents a powerful tool in lead optimization to fine-tune binding affinity and pharmacokinetic properties. acs.org

| Linker Modification | General Observation | Example Context | Reference |

|---|---|---|---|

| Ether (-O-) vs. Amine (-NH-) | Can significantly alter binding affinity; the H-bond donating ability of the amine can be favorable. | p38α Kinase Inhibitors | nih.gov |

| Ether (-O-) vs. Amine (-NH-) | Altered potency, leading to a prominent lead compound. | SCD1 Inhibitors | rsc.org |

| Ether (-O-) vs. Thioether (-S-) | Can change lipophilicity and bond angles, impacting fit within the binding pocket. | General Bioisosterism | u-tokyo.ac.jp |

| Phenyl Ether vs. Prolinol Phenyl Ether | Maintains some rigidity but can lead to lower affinity if not optimized. | nAChR Agonists | acs.org |

Preclinical Pharmacokinetic and Metabolic Research of R 3 2 Methoxyphenoxy Pyrrolidine

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental in preclinical drug development to understand how a substance is processed by a living organism. These studies involve evaluating the absorption, distribution, metabolism, and excretion of a compound.

In Vitro Permeability and Transport Assays

In vitro permeability assays are crucial for predicting the oral absorption of a drug candidate. Commonly used methods include the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govnih.gov The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, allowing for the assessment of both passive diffusion and active transport mechanisms. nih.govnih.govevotec.com The PAMPA model provides a high-throughput method to assess passive permeability across an artificial lipid membrane. nih.govmdpi.comcorning.com

No specific in vitro permeability or transport assay data for (R)-3-(2-Methoxyphenoxy)pyrrolidine was found in the public domain.

Tissue Distribution in Preclinical Models

Tissue distribution studies in preclinical models, such as rodents, are conducted to understand where a compound accumulates in the body after administration. This information is vital for assessing potential efficacy and toxicity. A key parameter often measured is the brain-to-plasma concentration ratio (Kp), which is particularly important for compounds targeting the central nervous system. plos.orgbiorxiv.org

Specific data regarding the tissue distribution of this compound in any preclinical model is not available in the reviewed literature.

Metabolic Stability and Metabolite Identification

Metabolic stability assays, often using human liver microsomes, are performed to predict how quickly a compound will be metabolized in the body. dls.comscience.gov Identifying the resulting metabolites is essential to understand the compound's metabolic fate and to determine if any metabolites are active or potentially toxic. nih.govutm.mynsf.gov

No studies detailing the metabolic stability or identifying the metabolites of this compound have been found.

Excretion Pathways

Determining the routes of excretion (e.g., through urine or feces) is the final component of ADME studies. This helps to understand the complete elimination of the drug and its metabolites from the body. nih.gov

Information on the excretion pathways of this compound is not available in the public literature.

Cytochrome P450 (CYP) Inhibition and Induction Studies

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. mdpi.com In vitro studies are conducted to determine if a new chemical entity inhibits or induces these enzymes, which can predict the potential for drug-drug interactions (DDIs). evotec.comnih.govresearchgate.net Inhibition studies typically determine the half-maximal inhibitory concentration (IC50), while induction studies measure the increase in enzyme expression or activity. nih.govevotec.comnih.gov

No data on the inhibitory or inductive effects of this compound on any CYP450 isoforms were identified.

Preclinical Evaluation of Drug-Drug Interaction Potential

The potential for a new drug to interact with other co-administered drugs is a critical safety consideration. drvince.com Preclinical evaluation, based on in vitro ADME and CYP interaction data, helps to predict and assess this risk before clinical trials. europa.eu

Without the necessary in vitro data, a preclinical evaluation of the drug-drug interaction potential of this compound cannot be performed.

Computational Chemistry and Cheminformatics for R 3 2 Methoxyphenoxy Pyrrolidine

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as (R)-3-(2-Methoxyphenoxy)pyrrolidine, and a protein target at an atomic level. These methods are instrumental in understanding the binding mode and stability of the ligand-protein complex.

Research into the derivatives of this compound has identified them as potential inhibitors of Lysine-Specific Histone Demethylase 1A (LSD1), a key enzyme in epigenetic regulation and a target for cancer therapy. Molecular docking studies have been crucial in elucidating the binding modes of these compounds within the LSD1 active site.

For instance, a study on a series of LSD1 inhibitors featuring a pyrrolidin-3-yl methoxyphenoxy moiety revealed key interactions within the receptor's binding pocket. Although not the exact this compound, a closely related analog demonstrated specific interactions that are likely conserved. The pyrrolidine (B122466) ring, a common feature, was observed to enhance the polarity of the molecule. mdpi.com The terminal pyrrolidine ring's nitrogen atom is often positioned towards the solvent-accessible surface, while the sp3 hybridized carbon atoms can engage in hydrophobic interactions with the receptor.

Key interactions for a similar scaffold with the LSD1 receptor have been identified as:

Hydrogen Bonds: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The methoxyphenoxy group and the pyrrolidine ring can form van der Waals contacts with hydrophobic residues in the binding pocket. nih.gov

The table below summarizes the types of interactions observed for analogous compounds within a protein binding site.

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Residues (in LSD1) |

| Hydrogen Bonding | Pyrrolidine Nitrogen | Serine, Glutamic Acid |

| Hydrophobic Interactions | Phenyl Ring, Pyrrolidine | Leucine, Valine, Phenylalanine |

| van der Waals Contacts | Methoxyphenoxy Group | Various non-polar residues |

This data is extrapolated from studies on structurally similar compounds.

The conformational flexibility of this compound is a critical determinant of its binding affinity to a target protein. The pyrrolidine ring is not planar and can adopt various puckered conformations, often referred to as "pseudorotation". frontiersin.org The relative orientation of the 2-methoxyphenoxy substituent is also crucial for fitting into the binding pocket.

Molecular dynamics simulations can be employed to explore the conformational landscape of the molecule in both its free state and when bound to a protein. These simulations provide insights into the energetically favorable conformations and how the molecule adapts its shape to optimize interactions with the binding site. The stability of these conformations can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

QSAR models have been developed for series of compounds containing the pyrrolidin-3-yl methoxyphenoxy scaffold to predict their inhibitory activity against targets like LSD1. mdpi.com These models are typically built using a training set of compounds with known activities and then validated using a separate test set. The goal is to create a statistically robust model that can accurately predict the activity of new, untested compounds. biorxiv.org

A typical QSAR model can be represented by a linear or non-linear equation that relates biological activity (e.g., IC50) to a set of molecular descriptors. The predictive power of a QSAR model is often evaluated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). biorxiv.org

The development of a QSAR model involves the calculation of a wide range of molecular descriptors that encode different aspects of the chemical structure, such as topological, electronic, and steric properties. nih.gov Feature selection techniques are then used to identify the most relevant descriptors that contribute significantly to the biological activity.

In a QSAR study of LSD1 inhibitors that included a compound with a pyrrolidin-3-yl methoxyphenoxy moiety, several types of descriptors were found to be important. mdpi.com These included descriptors related to the presence of the pyrrolidine ring and lipophilicity. mdpi.com For instance, the descriptor fNringC6B highlighted the importance of the polar pyrrolidine ring for the compound's activity. mdpi.com Another descriptor, lipo_ringS_8Bc, emphasized the contribution of lipophilic atoms to the inhibitory potency. mdpi.com

The table below provides examples of descriptor classes that could be relevant for QSAR modeling of this compound and its analogs.

| Descriptor Class | Description | Potential Relevance |

| Topological | Describes the connectivity and branching of the molecule. | Can correlate with molecular size and shape, influencing binding site complementarity. |

| Electronic | Quantifies the electronic properties like partial charges and dipole moment. | Important for electrostatic interactions and hydrogen bonding with the target. |

| Hydrophobic | Measures the lipophilicity of the molecule or its fragments. | Crucial for hydrophobic interactions within the binding pocket. |

| 3D Descriptors | Encodes the three-dimensional shape and steric properties of the molecule. | Directly relates to the fit of the molecule within the binding site. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov

A pharmacophore model for a class of compounds including this compound would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. dergipark.org.tr These models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. mdpi.com This allows for the rapid identification of new molecules that possess the required chemical features for biological activity, thereby prioritizing compounds for experimental testing. For example, a pharmacophore model derived from a potent LSD1 inhibitor could be used to screen for novel compounds with the potential to inhibit this enzyme. rsc.org The hits from this virtual screen can then be further evaluated using molecular docking and other computational methods before being synthesized and tested in the lab.

Derivatization and Analog Development of R 3 2 Methoxyphenoxy Pyrrolidine

Design Principles for Novel Analogs

The design of new analogs based on the (R)-3-(2-methoxyphenoxy)pyrrolidine core is guided by established medicinal chemistry principles. A key strategy is the exploration of the structure-activity relationship (SAR) by modifying three main components of the molecule: the pyrrolidine (B122466) ring, the phenoxy moiety, and the pyrrolidine nitrogen.

One fundamental design principle involves the modification of the pyrrolidine ring . Altering the ring's conformation and substitution patterns can significantly impact binding affinity and selectivity for its biological target. This can include the introduction of substituents on the pyrrolidine ring to probe for additional binding interactions.

Another critical aspect is the diversification of the phenoxy group . The 2-methoxy substituent and the phenyl ring itself are prime candidates for modification. Researchers systematically explore the effects of moving the methoxy (B1213986) group to other positions or replacing it with different functional groups to alter the electronic and steric properties of the molecule. researchgate.net These changes can influence how the compound interacts with its target protein.

Furthermore, N-substitution of the pyrrolidine ring is a common and effective strategy. The secondary amine of the parent compound provides a versatile point for chemical modification, allowing for the introduction of a wide array of substituents. These modifications can modulate the compound's physicochemical properties, such as basicity and lipophilicity, which in turn affect its pharmacokinetic profile. researchgate.net

Synthesis of Structure-Activity Relationship (SAR) Probes

To establish a clear understanding of how structural changes affect biological activity, focused libraries of analogs, or SAR probes, are synthesized. nih.gov These compounds are designed to systematically probe the chemical space around the this compound scaffold.

A common synthetic approach begins with a chiral precursor, such as (R)-3-hydroxypyrrolidine. The crucial ether linkage is often formed through reactions like the Mitsunobu reaction or Williamson ether synthesis, coupling the pyrrolidinol with various substituted phenols. This method allows for the efficient creation of a diverse set of analogs with different aromatic substituents. nih.gov

To investigate the role of the pyrrolidine nitrogen, the parent compound can undergo N-alkylation or N-acylation reactions to introduce a variety of functional groups. nih.gov The resulting analogs are then subjected to biological screening to determine the impact of these structural modifications on their activity. The data from these studies are essential for building a comprehensive SAR model. mdpi.com For instance, a study on pyrethroid analogs with a cyclopropane (B1198618) ring demonstrated clear chiral discrimination between enantiomers, highlighting the importance of stereochemistry in biological activity. mdpi.com

Lead Optimization Strategies

Once a "hit" compound with promising activity is identified, it undergoes lead optimization to refine its properties into those of a viable drug candidate. upmbiomedicals.com This iterative process aims to enhance potency, selectivity, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. upmbiomedicals.comajrconline.org

Potency and Selectivity Enhancement: Medicinal chemists make targeted modifications to the lead structure to improve its binding affinity for the intended target while minimizing interactions with off-target molecules. upmbiomedicals.com This can involve fine-tuning substituents to maximize favorable interactions within the target's binding pocket. researchgate.net A lead optimization program for sigma-1 receptor antagonists, for example, successfully identified preclinical candidates for pain treatment by improving aqueous solubility and in vitro ADME profiles. researchgate.net

Improving Pharmacokinetic Properties: A significant part of lead optimization focuses on improving the drug-like properties of the compound. This includes modifying the structure to increase metabolic stability, enhance permeability across biological membranes, and achieve a suitable half-life. researchgate.net In silico tools are often used to predict these properties and guide the design of new analogs. researchgate.net

Development of Prodrugs and Targeted Delivery Systems

To overcome challenges such as poor bioavailability or off-target effects, prodrug and targeted delivery strategies can be employed. ijpmr.orggoogle.com

Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. google.commdpi.com For compounds containing a secondary amine like this compound, a common approach is to create an amide or carbamate (B1207046) prodrug. This can mask the charge of the amine, potentially increasing its ability to cross cell membranes. mdpi.com Once absorbed, these prodrugs are designed to be cleaved by enzymes to release the active drug. frontiersin.org

Analytical Methodologies for R 3 2 Methoxyphenoxy Pyrrolidine in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for the analysis of (R)-3-(2-Methoxyphenoxy)pyrrolidine, enabling the separation of the target compound from impurities and its enantiomer.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of this compound and related compounds. sigmaaldrich.com Reversed-phase HPLC, often utilizing C18 columns, is a common approach. google.comglobaljournals.org In this mode, a nonpolar stationary phase is used with a polar mobile phase. For instance, a mixture of acetonitrile (B52724) and a buffered aqueous solution is a typical mobile phase for separating pyrrolidine (B122466) derivatives. google.comresearchgate.net The detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the methoxyphenoxy group provides a chromophore that absorbs UV light. google.com

Method parameters such as the mobile phase composition, pH, flow rate, and column temperature are optimized to achieve efficient separation of the main compound from any synthesis-related impurities or degradation products. globaljournals.orgresearchgate.net For example, a gradient elution, where the mobile phase composition is changed over time, can be employed to separate compounds with a wide range of polarities. globaljournals.org

Table 1: Illustrative HPLC Parameters for Analysis of Pyrrolidine Derivatives

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm | Separation based on polarity |

| Mobile Phase | Acetonitrile/Buffer (e.g., phosphate, acetate) | Elution of analytes |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Detection | UV at 254 nm or 275 nm | Quantitation and detection of analytes |

| Column Temp. | 30 °C | Ensures reproducible retention times |

| Injection Vol. | 20 µL | Introduction of the sample |

This table presents a generalized set of parameters and may require optimization for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While less common for non-volatile compounds like this compound itself, GC can be employed for the analysis of more volatile precursors or related derivatives. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. Detection is often performed using a mass spectrometer (GC-MS), which provides both retention time data and mass spectral information for compound identification. openagrar.de For instance, GC-MS has been used to identify and quantify methoxypyrazines, which are structurally related to the methoxyphenoxy moiety, in wine samples at very low concentrations. openagrar.de

Chiral Chromatography Applications

Ensuring the enantiomeric purity of this compound is paramount, as different enantiomers can exhibit distinct biological activities. mz-at.de Chiral chromatography is the gold standard for separating enantiomers. mz-at.de This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for the enantioseparation of a broad range of chiral compounds. nih.gov

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times. The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase solvent system, is crucial for achieving optimal enantioseparation. The enantiomeric excess (e.e.) of the desired (R)-enantiomer can be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR: Provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the protons on the pyrrolidine ring, the methoxy (B1213986) group, and the aromatic ring. koreascience.kr The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the molecule's structure.

¹³C NMR: Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. chemicalbook.com

Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between different atoms in the molecule, providing unambiguous structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.2 | 110 - 125 |

| Pyrrolidine CH-O | ~4.8 | ~75 |

| Methoxy O-CH₃ | ~3.8 | ~55 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a very accurate mass measurement, which can be used to confirm the molecular formula. rsc.org

Common ionization techniques used for compounds like this compound include Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar and non-volatile molecules. In the mass spectrum, the compound is typically observed as a protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Hexane |

| Isopropanol |

| Methanol |

| 2-methoxy-3-isobutylpyrazine |

| 2-methoxyphenol |

| 2-(2-methoxyphenoxy)-propane-1,3-diol |

| Ambroxol hydrochloride |

| Guaifenesin |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. While a specific experimental spectrum for this exact compound is not publicly available, the expected characteristic peaks can be inferred from the known spectral data of its constituent functional groups: the pyrrolidine ring, the aromatic ring, the ether linkage, and the methoxy group.

The pyrrolidine ring, a saturated secondary amine, exhibits characteristic N-H stretching and bending vibrations. The aromatic ring shows C-H and C=C stretching vibrations. The ether and methoxy groups also have distinct C-O stretching frequencies.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Pyrrolidine | N-H Stretch | 3300-3500 (secondary amine) |

| Pyrrolidine | C-H Stretch (aliphatic) | 2850-2960 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Ether (Aryl-O-C) | C-O Stretch (asymmetric) | 1200-1275 |

| Ether (Aryl-O-C) | C-O Stretch (symmetric) | 1020-1075 |

| Methoxy Group | C-H Stretch | 2815-2835 |

This table is generated based on established IR spectroscopy correlation charts and data for similar compounds.

Analysis of related compounds in the literature supports these expected ranges. For instance, studies on various pyrrolidine derivatives consistently show the characteristic N-H and aliphatic C-H stretches. nist.govnih.gov Similarly, spectroscopic data for aromatic ethers confirm the strong C-O stretching bands in the 1200-1275 cm⁻¹ region. google.comijrpb.com The interpretation of an experimental IR spectrum for this compound would involve matching the observed absorption bands with these expected frequencies to confirm the presence of the key functional groups and thus the compound's identity. youtube.comresearchgate.net

Advanced Analytical Techniques for Biological Matrices

The quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates requires highly sensitive and selective analytical methods. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its ability to separate the analyte from matrix components and provide unambiguous identification and quantification. diva-portal.orgresearchgate.net

A typical LC-MS/MS method for the analysis of this compound would involve the following steps:

Sample Preparation: To remove proteins and other interfering substances, a sample preparation step is crucial. This often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation. Alternatively, more selective techniques like solid-phase extraction (SPE) can be employed to concentrate the analyte and further clean up the sample. researchgate.net

Chromatographic Separation: The extract is then injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column is commonly used to separate the analyte from other components based on polarity. japsonline.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). mdpi.comjfda-online.com A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation.

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is a suitable ionization technique for a compound like this compound, which contains a basic nitrogen atom. In the tandem mass spectrometer, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification. researchgate.netmdpi.com

Hypothetical LC-MS/MS Parameters for this compound:

| Parameter | Condition |

| Chromatography | |

| Column | C18, e.g., 100 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| MRM Transition | To be determined experimentally (e.g., Precursor ion -> Product ion) |

| Internal Standard | A structurally similar molecule, preferably a stable isotope-labeled version of the analyte. |

This table presents typical starting conditions for method development.

Method Validation for Research Applications

For research applications, it is essential to validate the analytical method to ensure that the results are reliable and reproducible. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. researchgate.netpsu.edu The validation should be performed according to the guidelines of the International Council for Harmonisation (ICH). sphinxsai.comjuniperpublishers.com The key validation parameters include:

Specificity/Selectivity: This ensures that the signal measured is from the analyte of interest and not from any other components in the sample matrix, such as metabolites, impurities, or endogenous substances. This is typically assessed by analyzing blank matrix samples and comparing them with samples spiked with the analyte. researchgate.net

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity. researchgate.netijarsct.co.in

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is usually determined by analyzing samples with known concentrations (quality control samples) and expressing the result as a percentage of the nominal value. juniperpublishers.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or different equipment. researchgate.netijarsct.co.in

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. juniperpublishers.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. ijarsct.co.in

Potential Therapeutic Applications and Drug Discovery Research for R 3 2 Methoxyphenoxy Pyrrolidine Preclinical Focus

Exploration of Specific Disease Areas Based on Preclinical Findings

Preclinical studies are fundamental in the initial stages of drug development, providing insights into the safety and biological efficacy of a compound before human trials. sci-hub.seclinsurggroup.com These studies, conducted in various models, are crucial for identifying potential therapeutic areas for new chemical entities like (R)-3-(2-Methoxyphenoxy)pyrrolidine. sci-hub.se

Central Nervous System Disorders

The central nervous system (CNS) is a primary focus for therapeutic research due to the high prevalence of neurological and psychiatric disorders. cynbiose.commdpi.com The blood-brain barrier presents a significant challenge in developing drugs for CNS disorders, making the identification of molecules that can traverse it a key area of research. nih.gov

The pyrrolidine (B122466) ring, a core component of this compound, is a versatile scaffold frequently utilized in the design of compounds targeting the CNS. nih.govd-nb.info Its three-dimensional structure allows for the exploration of pharmacophore space, which is critical for designing molecules with specific biological activities. d-nb.info

Research has shown that pyrrolidine derivatives have been investigated for their potential in treating a range of CNS disorders, including:

Schizophrenia: Agonists of Group II metabotropic glutamate (B1630785) receptors (mGluR2/3) have shown antipsychotic-like properties in preclinical models. frontiersin.orgopenmedicinalchemistryjournal.com For instance, the mGlu2 receptor potentiator N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine (LY487379) has been shown to be effective in animal models of psychosis. openmedicinalchemistryjournal.com

Epilepsy: Pyrrolidine-2,5-diones have been identified as a valuable scaffold for anticonvulsant agents. nih.govresearchgate.net

Anxiety: Novel anxiolytics have been shown to interact selectively with 5-hydroxytryptamine1A (5-HT1A) receptors, a target for which many pyrrolidine-containing compounds have been designed. idrblab.net

Cardiovascular Diseases

Cardiovascular diseases remain a leading cause of death globally, necessitating the development of new therapeutic agents. nih.govnih.gov Preclinical animal models are essential for studying the pathophysiology of these diseases and for evaluating the efficacy of new drug candidates. nih.govcardiomedex.com

Mitochondrial dysfunction is a key factor in the development of various cardiovascular diseases, including heart failure and ischemic heart disease. mdpi.com The pyrrolidine scaffold is present in molecules that have been investigated for cardiovascular conditions. For example, Bosentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension, features a structure that, while more complex, demonstrates the utility of heterocyclic compounds in this therapeutic area. drugbank.com Research into compounds like resveratrol (B1683913) has provided convincing preclinical evidence of its benefits in various cardiovascular disease models. nih.gov While direct preclinical studies on this compound for cardiovascular diseases are not extensively documented in the provided results, its structural motifs are found in compounds targeting receptors relevant to cardiovascular function.

Other Therapeutic Areas Indicated by Receptor Interactions

The interaction of a compound with specific receptors can indicate its potential utility in various therapeutic areas. openaccessjournals.com this compound's structural elements are found in ligands for several receptor families, suggesting its potential application in other diseases.

Pain and Inflammation: The pyrrolidine nucleus is a common feature in molecules designed to have anti-inflammatory properties. d-nb.info

Cancer: Pyrrolidine derivatives have been explored as potential anticancer agents. For instance, spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for breast cancer treatment. nih.gov

Infectious Diseases: The pyrrolidine scaffold is also being investigated for its potential against neglected tropical diseases, such as those caused by Leishmania donovani. nih.gov

Role of this compound as a Precursor or Intermediate in Drug Synthesis

The pyrrolidine ring is a valuable building block in medicinal chemistry due to its frequent presence in natural products and its utility in creating structurally diverse molecules. nih.govd-nb.info this compound can serve as a crucial intermediate in the multi-step synthesis of more complex molecules with specific biological activities. nih.gov The synthesis of various pyrrolidine derivatives often involves methods like 1,3-dipolar cycloadditions and Pictet–Spengler-oxidative ring contractions. nih.gov For example, pyrrolidine derivatives can be synthesized from starting materials like S-proline. d-nb.info The use of such chiral precursors is essential for creating stereochemically defined final compounds, which is often critical for their pharmacological activity.

Novel Drug Target Identification Based on this compound Research

Research into the biological activities of compounds like this compound and its derivatives can lead to the identification of novel drug targets. drugbank.com By screening libraries of compounds containing the pyrrolidine scaffold against various biological assays, researchers can identify new protein targets or pathways involved in disease. researchgate.net

For example, the discovery of pyrrolidine-2,3-diones as inhibitors of P. aeruginosa PBP3 came from screening a focused library of compounds, highlighting a new potential target for antibiotics. nih.gov Similarly, research on mGluR2/3 agonists has helped to elucidate the role of the mGlu2 receptor in the therapeutic effects of these compounds for psychiatric disorders. openmedicinalchemistryjournal.com

Patent Landscape and Intellectual Property in Relation to Academic Discoveries

The patent landscape for pyrrolidine derivatives is extensive, reflecting the significant interest in this scaffold for drug discovery. nerac.comgoogle.com Patents often cover not just specific compounds but also Markush structures, which define a class of related molecules with a common core and variable substituents. nerac.com This allows pharmaceutical companies to protect a broad range of potential drug candidates.

Patents related to pyrrolidine-containing compounds span a wide array of therapeutic areas, including:

Central Nervous System Disorders: Patents have been filed for substituted morpholine (B109124) and pyrrolidine compounds for the treatment of CNS disorders. google.com

Cancer: Patents describe 2-amino-4-phenylquinazoline derivatives, which can incorporate pyrrolidine moieties, as HSP90 modulators for cancer therapy. google.com.pg

Inflammatory Diseases: Patents cover pyrrolidine-1,2-dicarboxamide derivatives for the treatment of diseases ameliorated by the inhibition of phosphatidylinositol 3-kinase. google.com

The intellectual property surrounding these compounds is a critical aspect of translating academic discoveries into clinical applications, providing the necessary protection to justify the substantial investment required for drug development.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in (R)-3-(2-Methoxyphenoxy)pyrrolidine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research landscape for compounds like this compound. These computational tools offer the potential to accelerate the drug discovery and development process, reduce costs, and increase success rates. researchgate.net AI/ML algorithms can be applied at various stages, from initial hit identification to lead optimization and even predicting clinical trial outcomes. nih.gov

Machine learning models, particularly deep learning, can analyze vast datasets to identify novel structure-activity relationships (SAR) that may not be apparent through traditional analysis. mdpi.com For this compound, AI can be used to predict its physicochemical properties, metabolic fate, and potential toxicity (ADMET properties) with greater accuracy. researchgate.netnih.gov This predictive power allows researchers to prioritize the synthesis of derivatives with more favorable profiles, saving time and resources.

Furthermore, AI can facilitate the identification of new therapeutic targets for this compound. By analyzing complex biological data from genomics, proteomics, and metabolomics, machine learning algorithms can uncover previously unknown molecular pathways and disease associations where this compound might exert a beneficial effect. mdpi.com This data-driven approach moves beyond hypothesis-led research and opens up new possibilities for drug repurposing and expansion into new therapeutic indications. researchgate.net

Table 1: Potential Applications of AI/ML in this compound Research

| Research Phase | AI/ML Application | Potential Impact |

|---|---|---|

| Lead Discovery | High-throughput virtual screening to identify novel derivatives. nih.gov | Rapid identification of potent hits from large virtual libraries. |

| Lead Optimization | Predictive modeling for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. researchgate.netnih.gov | Design of compounds with improved pharmacokinetic and safety profiles. |

| Target Identification | Analysis of 'omics' data to uncover new biological targets and pathways. mdpi.com | Expansion of therapeutic applications and drug repurposing. |

| Synthesis Planning | Retrosynthetic analysis to devise efficient chemical synthesis routes. researchgate.net | Optimization of chemical manufacturing processes. |

Development of Advanced Delivery Systems

The therapeutic efficacy of this compound can be significantly enhanced through the development of advanced drug delivery systems. tandfonline.com These systems aim to improve the compound's solubility, stability, and bioavailability, while also enabling targeted delivery to specific tissues or cells, thereby minimizing off-target effects. researchgate.net

For pyrrolidine-based compounds, nanoparticle-based delivery systems offer a promising approach. tandfonline.com Encapsulating this compound within nanoparticles, such as liposomes or polymeric micelles, could protect it from premature degradation in the bloodstream and facilitate its passage across biological barriers like the blood-brain barrier. Another emerging strategy involves self-immolative (SI) spacers, which can be engineered into prodrugs. nih.govunimi.it Recent research on advanced pyrrolidine-carbamate SI spacers demonstrates the potential for rapid and controlled drug release at the target site, which could be particularly beneficial for enhancing the efficacy of therapeutic agents. nih.govunimi.it

These advanced delivery technologies could transform the therapeutic profile of this compound, allowing for more precise and effective treatment regimens.

Exploration of Polypharmacology and Network Pharmacology

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concepts of polypharmacology and network pharmacology. mdpi.compnas.org Polypharmacology acknowledges that a single drug molecule can interact with multiple targets, which can lead to both its therapeutic effects and its side effects. mdpi.comnih.gov Network pharmacology expands on this by examining the complex web of interactions between a drug, its multiple targets, and the broader biological networks that govern cellular function and disease. nih.govarcjournals.org

Network pharmacology provides the tools to map these complex interactions, integrating data from genomics, proteomics, and other 'omics' fields. mdpi.com This systems-level perspective can help to identify synergistic drug combinations and to reposition existing drugs for new indications. pnas.org For this compound, a network pharmacology approach could illuminate its role within complex central nervous system disorders by revealing its influence on interconnected signaling pathways. researchgate.net

Collaborative Research Initiatives and Open Science Approaches

The future development of this compound will likely be accelerated by a shift towards more collaborative and open research models. nih.govresearchgate.net Traditional drug development can be opaque and inefficient, but open science strategies—which include data sharing, crowdsourcing, and public-private partnerships—are emerging as powerful tools to overcome these challenges. nih.govresearchgate.netpharmaceutical-technology.com

Collaborative initiatives, such as those between academic institutions, pharmaceutical companies, and non-profit organizations, can pool resources and expertise to advance research more effectively. nih.govuncg.eduafchempharm.co.uk These partnerships can bridge the gap between early-stage academic discovery and later-stage industrial development. nih.gov For a compound like this compound, such collaborations could facilitate access to specialized screening platforms, medicinal chemistry expertise, and clinical trial infrastructure. cancer.govschrodinger.com

The principles of open science, which emphasize the public sharing of research data and materials, can foster transparency and reproducibility, accelerating the pace of discovery. conscience.caopusproject.eu By making research findings related to this compound openly available, the scientific community can collectively build upon existing knowledge, avoid duplicating efforts, and more rapidly validate new findings. nih.govopusproject.eu This approach has the potential to de-risk drug development and encourage investment in promising but under-researched areas. pharmaceutical-technology.comconscience.ca

Q & A

Basic Research Questions

Q. What are the key synthetic routes for pyrrolidine derivatives containing 2-methoxyphenoxy groups, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodology :

- Stepwise Cyclization : describes a process involving cyclic intermediates (e.g., 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane) and thiazolidine coupling. For (R)-3-(2-Methoxyphenoxy)pyrrolidine , analogous steps could include stereoselective formation of the pyrrolidine ring using chiral catalysts or resolving agents.

- Chiral Resolution : Use diastereomeric salt formation or enzymatic resolution to isolate the (R)-enantiomer. Monitor purity via HPLC (as in , which reports HPLC retention times for related compounds) .

Q. How can researchers safely handle and characterize pyrrolidine derivatives with methoxyphenyl substituents?

- Safety Protocols :

- PPE Requirements : Wear gloves, protective clothing, and goggles to avoid skin/eye contact (as outlined in for structurally similar 2-ethyl-2-(3-methoxyphenyl)pyrrolidine).

- Waste Disposal : Classify waste as hazardous organic material and collaborate with certified disposal services (per ) .

- Characterization :

- Spectroscopy : Use -NMR to confirm methoxy ( ppm) and pyrrolidine ring protons ( ppm).

- Elemental Analysis : Verify molecular formula (e.g., CHNO) against calculated values, as demonstrated in for methyl 3-aryl-pyrrolidine carboxylates .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of (R)-configured pyrrolidines?

- Case Study : synthesizes a racemic mixture of (R,S)-3-(2-methoxyphenoxy) derivatives, while highlights (R)-3-aminoproline hydrochloride with resolved stereochemistry.

- Solutions :

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., tert-butyl dimethylsilyl in ) to direct stereochemistry, followed by cleavage.

- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Pd(PPh) in ) for enantioselective C–N bond formation .

Q. How do structural modifications (e.g., methoxy position, pyrrolidine substitution) impact pharmacological activity?